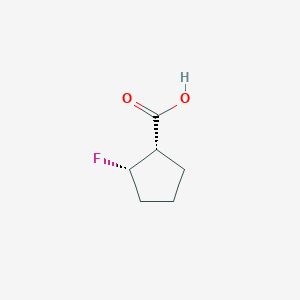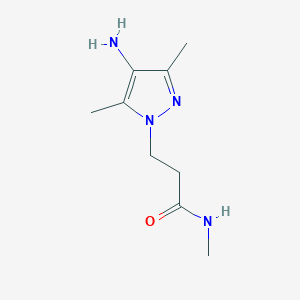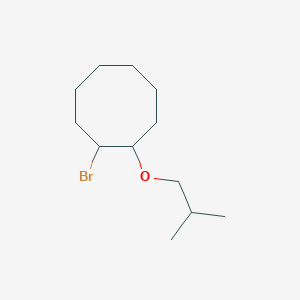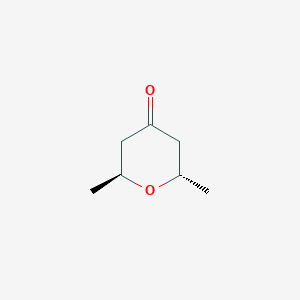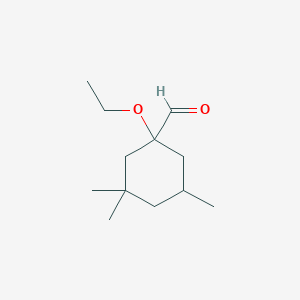
1-Ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H22O2. It is a colorless to pale yellow liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique structure, which includes a cyclohexane ring substituted with ethoxy and aldehyde groups.
Métodos De Preparación
The synthesis of 1-Ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 1,1,5-trimethylcyclohexane and ethanol.
Reaction Conditions: The reaction is carried out under suitable conditions, often involving the use of catalysts such as acids or bases to facilitate the ester exchange reaction.
Purification: After the reaction, the product is purified through distillation to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-Ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The ethoxy group may influence the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
1-Ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:
3-Ethoxy-1,1,5-trimethylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Ethoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and reactivity
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-ethoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(9-13)7-10(2)6-11(3,4)8-12/h9-10H,5-8H2,1-4H3 |
Clave InChI |
PWSSPJQTSYQGCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CC(CC(C1)(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
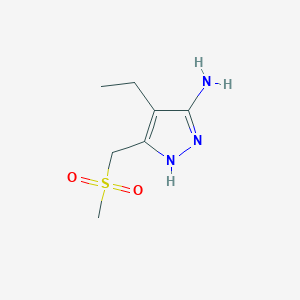
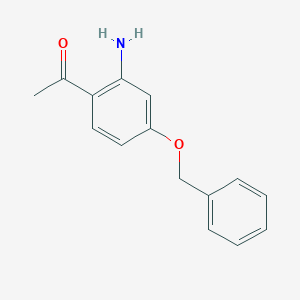
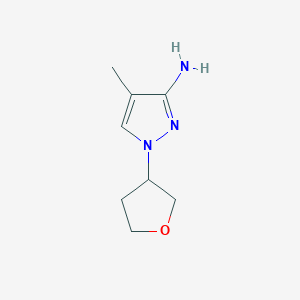
![2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)
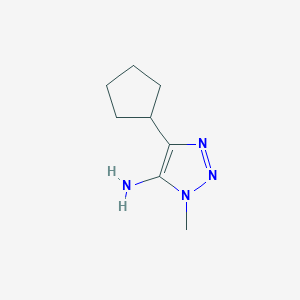
![Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15240786.png)
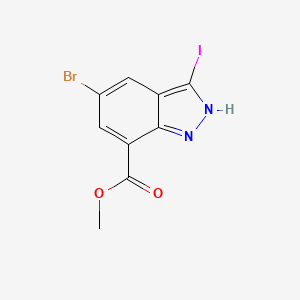
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
